molecular formula C9H7FO2 B15361052 5-Fluoro-2,3-dihydro-4-benzofurancarboxaldehyde

5-Fluoro-2,3-dihydro-4-benzofurancarboxaldehyde

Cat. No.: B15361052
M. Wt: 166.15 g/mol
InChI Key: PLZJEQVBLKNYDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2,3-dihydro-4-benzofurancarboxaldehyde is a fluorinated aromatic aldehyde with the molecular formula C9H7FO2 and a molecular weight of 166.15 g/mol. This compound is characterized by the presence of a fluorine atom on the benzofuran ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2,3-dihydro-4-benzofurancarboxaldehyde typically involves the following steps:

  • Starting Materials: The synthesis often begins with commercially available 2,3-dihydrobenzofuran derivatives.

  • Oxidation: The aldehyde group is introduced through oxidation reactions, often using reagents like manganese dioxide (MnO2) or Dess-Martin periodinane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2,3-dihydro-4-benzofurancarboxaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, MnO2

  • Reduction: LiAlH4, NaBH4

  • Substitution: Various nucleophiles and suitable solvents

Major Products Formed:

  • Oxidation: 5-Fluoro-2,3-dihydro-4-benzofurancarboxylic acid

  • Reduction: 5-Fluoro-2,3-dihydro-4-benzofuranol

  • Substitution: Various substituted benzofurans depending on the nucleophile used

Scientific Research Applications

5-Fluoro-2,3-dihydro-4-benzofurancarboxaldehyde has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Fluoro-2,3-dihydro-4-benzofurancarboxaldehyde exerts its effects depends on its specific application. For example, in pharmaceutical research, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

  • 2-Benzofurancarboxaldehyde

  • 3-Benzofurancarboxaldehyde

  • 5-Fluoro-2,3-dihydrobenzofuran

Uniqueness: 5-Fluoro-2,3-dihydro-4-benzofurancarboxaldehyde is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and biological activity compared to its non-fluorinated counterparts.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

5-fluoro-2,3-dihydro-1-benzofuran-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-8-1-2-9-6(3-4-12-9)7(8)5-11/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZJEQVBLKNYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C(=C(C=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.